1,3-Dithiolane-2-carboxylic acid

Description

Significance of Sulfur Heterocycles in Synthetic Strategies

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental building blocks in organic chemistry. ijarst.in Among these, sulfur-containing heterocycles are a prominent class with wide-ranging applications in pharmaceuticals, materials science, and agrochemicals. ijarst.inbohrium.com The presence of sulfur imparts unique electronic properties and reactivity profiles compared to their carbocyclic or other heterocyclic counterparts. nih.gov Sulfur's ability to exist in various oxidation states (from -2 to +6) and its greater polarizability compared to oxygen contribute to the diverse chemical behavior of these compounds. organic-chemistry.orgtandfonline.com Consequently, sulfur heterocycles like thiophenes, thiazoles, and dithiolanes are integral components of numerous bioactive molecules and approved drugs, including antimicrobials and antidiabetics. ijarst.innih.gov Their synthesis and functionalization are areas of active research, aiming to create complex molecules for various scientific applications. ijarst.innih.gov

Historical Context of Dithiolanes as Versatile Synthetic Auxiliaries

Dithiolanes, specifically 1,3-dithiolanes, rose to prominence in organic synthesis primarily through two key functions: as protecting groups for carbonyl compounds and as precursors to acyl anion equivalents. organic-chemistry.orgnih.gov The formation of a 1,3-dithiolane (B1216140) from a ketone or aldehyde using 1,2-ethanedithiol (B43112) provides a robust protecting group that is stable under both acidic and basic conditions. organic-chemistry.orgnih.gov

A more revolutionary application was developed in the pioneering work of E.J. Corey and Dieter Seebach, which introduced the concept of "umpolung" or polarity inversion. wikipedia.orgwikipedia.org Ordinarily, the carbon atom of a carbonyl group is electrophilic. By converting it into a 1,3-dithiane (B146892) (a related six-membered ring), the corresponding proton at C-2 becomes acidic enough to be removed by a strong base like n-butyllithium. organic-chemistry.org This generates a nucleophilic acyl anion equivalent, which can then react with various electrophiles (e.g., alkyl halides, epoxides, other carbonyls). organic-chemistry.orgwikipedia.org This strategy, known as the Corey-Seebach reaction, fundamentally altered retrosynthetic analysis and opened pathways to previously inaccessible structures like α-hydroxy ketones and 1,2-diketones. organic-chemistry.orgacs.org While the 1,3-dithiane system is most famously used for this purpose due to the stability of its lithiated intermediate, the underlying principle also applies to 1,3-dithiolanes, albeit with some limitations. organic-chemistry.orgwikipedia.org

Conceptual Framework of 1,3-Dithiolane-2-carboxylic Acid within Modern Organic Synthesis

This compound exists within this conceptual framework as a specialized building block. The 1,3-dithiolane portion of the molecule represents a masked carbonyl group, specifically a formyl group equivalent, due to the C-2 position being bonded to two sulfur atoms. The carboxylic acid moiety provides a reactive handle for a variety of chemical transformations, most notably the formation of activated acyl species for coupling reactions. msu.edu

Theoretically, deprotonation of the C-2 position could generate a nucleophilic carboxylate equivalent, an umpolung strategy. However, studies have shown that 2-lithio-1,3-dithiolanes are prone to fragmentation, leading to the loss of ethene and the formation of a dithiocarboxylate. organic-chemistry.orgwikipedia.orgacs.org This instability contrasts with the greater stability of 2-lithio-1,3-dithianes. wikipedia.org Therefore, this compound is more commonly conceptualized as a stable, bifunctional reagent where the dithiolane acts as a protecting group for a glyoxylic acid-derived carbonyl, and the carboxylic acid function serves as the primary site for synthetic elaboration.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dithiolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S2/c5-3(6)4-7-1-2-8-4/h4H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOVOUOPKYLGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287867 | |

| Record name | 1,3-Dithiolane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5616-65-9 | |

| Record name | 5616-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dithiolane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 1,3 Dithiolane 2 Carboxylic Acid

Structural Elucidation and Spectroscopic Data

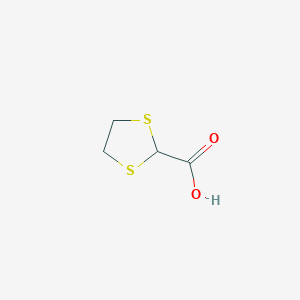

The structure of 1,3-Dithiolane-2-carboxylic acid consists of a five-membered ring containing two sulfur atoms at positions 1 and 3, with a carboxylic acid group attached to the carbon atom at position 2.

Spectroscopic data provide confirmation of this structure:

¹H NMR: The proton spectrum would be expected to show a singlet for the proton at the C-2 position (methine proton), signals for the four protons of the ethylene (B1197577) bridge (–S-CH₂-CH₂-S–), and a broad singlet for the acidic proton of the carboxylic acid group. mdpi.com

¹³C NMR: The carbon spectrum would feature a peak for the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm range), a signal for the C-2 carbon flanked by two sulfur atoms, and signals for the two equivalent carbons of the ethylene bridge. mdpi.com

IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the carboxylic acid carbonyl group (around 1700 cm⁻¹) and a broad O-H stretch (typically 2500-3300 cm⁻¹). ucalgary.ca

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Solubility, Melting Point, and other Physical Constants

The physical properties of this compound are influenced by the presence of both the polar carboxylic acid group and the dithiolane ring. The carboxylic acid group allows for hydrogen bonding and enhances its solubility in polar solvents. cymitquimica.com

| Property | Value |

| CAS Number | 5616-65-9 chemicalbook.com |

| Molecular Formula | C₄H₆O₂S₂ |

| Molecular Weight | 150.22 g/mol |

| Appearance | Solid |

Note: Specific, experimentally verified data for melting point and solubility are not consistently available in the surveyed literature. Data for its ethyl ester derivative (Ethyl 1,3-dithiolane-2-carboxylate, CAS 20461-99-8) are more common, with a reported boiling point of 85 °C at 0.1 mmHg and a density of 1.249 g/mL at 25 °C. sigmaaldrich.com

Reactivity and Mechanistic Investigations of 1,3 Dithiolane 2 Carboxylic Acid

Deprotection of 1,3-Dithiolane (B1216140) Derivatives

Metal-assisted hydrolysis is a common and effective method for the cleavage of 1,3-dithiolane protecting groups. The high affinity of soft heavy metal ions for sulfur facilitates the reaction.

Mercury(II) Salts: Mercury(II) nitrate (B79036) has proven to be a potent reagent for the deprotection of 1,3-dithiolanes. nih.govresearchgate.net The reaction proceeds via the strong coordination of the mercury(II) ion to the sulfur atoms of the dithiolane ring. This coordination weakens the carbon-sulfur bonds, making the dithiolane susceptible to hydrolysis, which regenerates the parent carbonyl compound. While highly efficient, the toxicity of mercury compounds necessitates careful handling and disposal. nih.govresearchgate.net The reactions are typically fast and high-yielding. nih.gov

Copper(II) Salts: Copper(II) salts are also utilized for promoting the hydrolysis of thioacetals, offering a less toxic alternative to mercury salts. documentsdelivered.com Copper(II) ions can facilitate the selective hydrolysis of certain derivatives. For instance, copper(II) chloride has been used in the presence of water to regenerate carbonyl compounds from their thioacetal precursors. The mechanism is believed to involve the formation of a copper-sulfur complex, which activates the thioacetal for subsequent hydrolytic cleavage. documentsdelivered.com Research has shown that metallomicelles containing Cu(II) complexes can effectively catalyze the hydrolysis of carboxylic acid esters, suggesting the broader applicability of copper-catalyzed hydrolysis in organic synthesis. researchgate.net

The table below summarizes representative examples of metal-assisted hydrolysis of dithiolane derivatives.

| Substrate (1,3-Dithiolane of) | Reagent | Conditions | Product | Yield (%) | Reference |

| 3-Nitrobenzaldehyde | Mercury(II) nitrate trihydrate | Solid-state, grinding, 1-4 min | 3-Nitrobenzaldehyde | 95 | nih.govresearchgate.net |

| Benzophenone | Mercury(II) nitrate trihydrate | Solid-state, grinding, 1-4 min | Benzophenone | 98 | nih.gov |

| Cyclohexanone | Mercury(II) nitrate trihydrate | Solid-state, grinding, 1-4 min | Cyclohexanone | 96 | nih.gov |

A key advantage of the 1,3-dithiolane protecting group is its stability under various conditions, which allows for the selective deprotection of other functional groups while the dithiolane remains intact. Conversely, specific reagents have been developed to chemoselectively cleave the dithiolane group without affecting other sensitive moieties within the molecule. organic-chemistry.org

This chemoselectivity is crucial in the synthesis of complex molecules where multiple protecting groups are employed. For example, methods using iodine in combination with hydrogen peroxide in an aqueous micellar system have been shown to deprotect 1,3-dithiolanes under neutral conditions. organic-chemistry.org This system demonstrates high tolerance for various functional groups, including phenolic acetates, benzyl (B1604629) ethers, and amino-protecting groups like tert-butoxycarbonyl (Boc) and carboxybenzyl (Cbz). organic-chemistry.org The mildness of these conditions prevents over-oxidation and preserves the integrity of acid- or base-sensitive parts of the molecule. organic-chemistry.org

The selective deprotection of activated dithianes over non-activated ones has also been achieved, highlighting the fine-tuning possible with modern reagents. organic-chemistry.org The development of such chemoselective methods enhances the utility of dithiolanes as protecting groups in sophisticated synthetic strategies. organic-chemistry.org

The following table illustrates the chemoselective deprotection of a dithiolane in the presence of other protecting groups.

| Substrate | Reagent/Conditions | Functional Group Deprotected | Tolerated Functional Groups | Yield (%) | Reference |

| 4-(1,3-Dithiolan-2-yl)phenyl acetate | 30% H₂O₂ / I₂ (5 mol%), SDS, H₂O, rt, 30 min | 1,3-Dithiolane | Phenolic acetate | 94 | organic-chemistry.org |

| N-Boc-3-(1,3-dithiolan-2-yl)aniline | 30% H₂O₂ / I₂ (5 mol%), SDS, H₂O, rt, 30 min | 1,3-Dithiolane | Boc-protected amine | 92 | organic-chemistry.org |

| 1-(Benzyloxy)-4-(1,3-dithiolan-2-yl)benzene | 30% H₂O₂ / I₂ (5 mol%), SDS, H₂O, rt, 30 min | 1,3-Dithiolane | Benzyl ether | 95 | organic-chemistry.org |

Solid-state reactions, performed by grinding solid reactants together without a solvent, offer several advantages, including reduced environmental impact, simplicity of the procedure, and often, shorter reaction times and higher yields. nih.gov

A highly efficient and rapid solid-state protocol for the deprotection of 1,3-dithiolanes has been developed using mercury(II) nitrate trihydrate. nih.govresearchgate.net In this method, the dithiolane substrate is ground with a stoichiometric amount of the mercury salt at room temperature. nih.gov The reaction is typically complete within 1 to 4 minutes, affording the corresponding carbonyl compounds in excellent yields after a simple workup involving washing with a solvent and filtration. nih.govresearchgate.net

This solventless method has been successfully applied to a variety of dithiolanes derived from both aldehydes and ketones. nih.gov Notably, the conditions are mild enough that aldehydes are not over-oxidized to carboxylic acids. nih.gov The utility of this protocol has been demonstrated on a larger scale, indicating its potential for practical applications. nih.gov The proposed mechanism involves the formation of a complex between the mercury(II) ion and the sulfur atoms, leading to the cleavage of the C-S bonds. researchgate.net

The table below provides examples of solid-state deprotection of 1,3-dithiolanes.

| Substrate (1,3-Dithiolane of) | Reagent | Reaction Time (min) | Product | Yield (%) | Reference |

| 2-Phenyl-1,3-dithiolane | Hg(NO₃)₂·3H₂O | 2 | Benzaldehyde | 98 | nih.gov |

| 2-(4-Methoxyphenyl)-1,3-dithiolane | Hg(NO₃)₂·3H₂O | 2 | 4-Methoxybenzaldehyde | 95 | nih.gov |

| 2-(3-Nitrophenyl)-1,3-dithiane | Hg(NO₃)₂·3H₂O | 1 | 3-Nitrobenzaldehyde | 95 | nih.govresearchgate.net |

| 2,2-Diphenyl-1,3-dithiolane | Hg(NO₃)₂·3H₂O | 4 | Benzophenone | 98 | nih.gov |

Structural Analogs and Derivatives of 1,3 Dithiolane 2 Carboxylic Acid

Ester Derivatives of 1,3-Dithiolane-2-carboxylic Acid (e.g., Ethyl 1,3-Dithiolane-2-carboxylate)

Esterification of the carboxyl group of this compound is a common derivatization that modifies the compound's polarity and reactivity. cuni.cz Ethyl 1,3-dithiolane-2-carboxylate is a representative example of this class. uni.lu

Synthesis and Properties of Ethyl 1,3-Dithiolane-2-carboxylate:

This ester is typically synthesized from the parent carboxylic acid. The resulting ethyl ester, also known as glyoxylic acid ethyl ester ethylene (B1197577) mercaptal, is a liquid with a boiling point of 85 °C at 0.1 mmHg and a density of 1.249 g/mL at 25 °C. sigmaaldrich.comnist.gov

Below is a table summarizing the key properties of Ethyl 1,3-dithiolane-2-carboxylate.

| Property | Value |

| CAS Number | 20461-99-8 sigmaaldrich.comusbio.net |

| Molecular Formula | C₆H₁₀O₂S₂ uni.lunist.gov |

| Molecular Weight | 178.27 g/mol sigmaaldrich.comnist.gov |

| Boiling Point | 85 °C / 0.1 mmHg sigmaaldrich.com |

| Density | 1.249 g/mL at 25 °C sigmaaldrich.com |

| Synonyms | 2-Carboethoxy-1,3-dithiolane, this compound, ethyl ester nist.gov |

Homologous Dithianes: 1,3-Dithiane-2-carboxylic Acid

Expanding the five-membered dithiolane ring to a six-membered dithiane ring results in the homologous compound, 1,3-dithiane-2-carboxylic acid. nih.govchemspider.com This structural modification from a five- to a six-membered ring influences the molecule's conformation and reactivity.

Properties of 1,3-Dithiane-2-carboxylic Acid:

This compound is a solid at room temperature and its properties are detailed in the table below. glpbio.comchemicalbook.com

| Property | Value |

| CAS Number | 20461-89-6 glpbio.comchemicalbook.com |

| Molecular Formula | C₅H₈O₂S₂ nih.govglpbio.com |

| Molecular Weight | 164.24 g/mol |

The primary difference in reactivity between 1,3-dithiolanes and 1,3-dithianes lies in their behavior upon deprotonation at the C2 position. While 1,3-dithianes are readily metalated at this position to form stable carbanions, which are valuable acyl anion equivalents in organic synthesis, 1,3-dithiolanes tend to undergo ring fragmentation under similar basic conditions. acs.org This fragmentation yields a dithiocarboxylate anion and ethylene gas. acs.org

The stability of the 1,3-dithiane (B146892) carbanion makes it a widely used protective group for carbonyl compounds. organic-chemistry.org The deprotection of both 1,3-dithianes and 1,3-dithiolanes to regenerate the parent carbonyl compound often requires specific, sometimes harsh, conditions. organic-chemistry.orgnih.gov

Isomeric Dithiolane Carboxylic Acids

Isomers of this compound, where the sulfur atoms and the carboxylic acid group are positioned differently on the five-membered ring, exhibit unique properties and synthetic pathways.

1,2-Dithiolane-3-carboxylic acid is a heterocyclic organic compound featuring a five-membered ring with two adjacent sulfur atoms and a carboxylic acid group. cymitquimica.com This compound can be synthesized from methyl a,y-dibromobutyrate through treatment with potassium thiolacetate, followed by hydrolysis and oxidation. scispace.com It has been observed to exist in two crystalline forms with melting points of 80-82 °C and 147 °C. scispace.com The ultraviolet absorption spectrum shows a peak at 280 mµ. scispace.com

Also known as asparagusic acid, 1,2-dithiolane-4-carboxylic acid is a naturally occurring organosulfur compound. scispace.comnih.gov It can be prepared from β,β'-dimercaptoisobutyric acid via oxidation. scispace.com The synthesis of various amide derivatives of 1,2-dithiolane-4-carboxylic acid has been explored, with some showing potential as inhibitors of thioredoxin reductase (TrxR). nih.govresearchgate.net However, studies suggest that the 1,2-dithiolane (B1197483) moiety alone is not sufficient for TrxR inhibition and that other functional groups, such as a Michael acceptor, are necessary for activity. nih.govresearchgate.net

Complex Spirocyclic Dithiolane Carboxylic Acid Systems (e.g., Spiro[benzofuran-4(5H),2'-glpbio.comscispace.comdithiolane]-2-carboxylic acid)

The 1,3-dithiolane (B1216140) ring can be incorporated into more complex molecular architectures, such as spirocyclic systems. These compounds feature a spiro-fusion, where the dithiolane ring shares a single carbon atom with another ring system. An example is the class of benzofuran (B130515) spiro-pyrrolidine derivatives, which have been synthesized via [3+2] azomethine ylide cycloadditions and evaluated for their antitumor activity. nih.govmdpi.com

The synthesis of various benzofuran derivatives, including those with carboxylic acid functionalities, has been extensively researched due to their wide range of pharmacological activities. researchgate.netnih.gov The development of spiro[benzofuran-4(5H),2'- glpbio.comscispace.comdithiolane]-2-carboxylic acid and related structures opens avenues for creating novel compounds with potential applications in medicinal chemistry.

Synthesis and Reactivity of Dithiolane-2-thiones (Cyclic Trithiocarbonates)

1,3-Dithiolane-2-thiones, also known as cyclic trithiocarbonates, are sulfur-containing heterocyclic compounds that have garnered significant attention for their diverse applications. They serve as important building blocks in organic synthesis, ligands in coordination chemistry, and functional units in polymer science. pacific.edu

Several synthetic routes have been developed for the preparation of 1,3-dithiolane-2-thiones, often starting from readily available precursors like epoxides, alkyl dihalides, or propargyl alcohols.

From Epoxides:

A prevalent method for synthesizing cyclic trithiocarbonates involves the reaction of epoxides with a source of the trithiocarbonate (B1256668) dianion.

Using Potassium Ethyl Xanthogenate: A straightforward and relatively safe procedure involves treating epoxides with commercially available potassium ethyl xanthogenate (KSC(S)OEt). pacific.eduresearchgate.net This method avoids the use of the highly volatile, flammable, and toxic carbon disulfide (CS₂). pacific.edu The reaction proceeds in good to moderate yields and is often highly stereospecific. For instance, the reaction with cyclohexene (B86901) oxide results in a product where the five-membered trithiocarbonate ring is trans-fused to the cyclohexane (B81311) ring. researchgate.net The optimal conditions for this reaction using cyclohexene oxide were found to be a 2:1 molar ratio of KSC(S)OEt to epoxide at a temperature of 35-40°C. pacific.edu

Using Carbon Disulfide (CS₂) with a Catalyst: The direct insertion of CS₂ into epoxides, facilitated by a catalyst, is another common approach. rsc.orgresearchgate.net Organocatalysts such as choline (B1196258) chloride (ChCl) or tetrabutylammonium (B224687) chloride (TBACl) have been effectively used under solvent-free (neat) conditions. rsc.orgresearchgate.net Fine-tuning the reaction conditions can selectively yield either dithiocarbonates or trithiocarbonates. rsc.org Similarly, using a cesium carbonate (Cs₂CO₃)/CS₂ system in DMSO has been reported as a clean and efficient method. researchgate.net

From Alkyl Dihalides:

A novel and efficient method for the synthesis of cyclic trithiocarbonates from various alkyl dihalides has been developed using a Cs₂CO₃/CS₂ system in the presence of DMSO. researchgate.net This method is described as being cleaner and providing better yields than many other available methods. researchgate.net The reaction likely proceeds through the formation of a trithiocarbonate anion from CS₂ and Cs₂CO₃, which then undergoes nucleophilic substitution with the alkyl dihalide. researchgate.net

From Propargyl Alcohols:

A versatile, transition-metal-free method has been developed for synthesizing cyclic trithiocarbonates from both terminal and non-terminal propargyl alcohols and carbon disulfide. acs.org This protocol is noted for its simple and mild reaction conditions and for being atom-economic, producing the desired products in moderate to excellent yields. acs.org

Table 1: Selected Synthetic Methods for Dithiolane-2-thiones

| Starting Material | Reagents | Catalyst/Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|

| Cyclohexene oxide | Potassium ethyl xanthogenate | Acetonitrile | trans-Octahydro-1,3-benzodithiole-2-thione | 75% | pacific.edu |

| Styrene (B11656) oxide | Carbon disulfide | Choline chloride (ChCl) | 4-Phenyl-1,3-dithiolane-2-thione | High | rsc.orgresearchgate.net |

| 1,2-Dibromoethane | Carbon disulfide | Cesium carbonate / DMSO | 1,3-Dithiolane-2-thione | Good | researchgate.net |

Note: "High," "Good," and "Moderate to Excellent" yields are as reported in the source literature.

The reactivity of 1,3-dithiolane-2-thiones is characterized by reactions involving the thione group and the heterocyclic ring itself.

Polymerization Reactions:

Cyclic trithiocarbonates have been investigated as agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of controlled radical polymerization. acs.orgmdpi.com In this process, the trithiocarbonate moiety can be attacked by a propagating radical chain. acs.org This leads to the fragmentation of the C-S bond, generating a new radical that can initiate further polymerization. This mechanism allows for the creation of polymers with controlled molecular weights and, in some cases, complex architectures like multiblock copolymers. acs.org For example, the polymerization of styrene in the presence of a cyclic trithiocarbonate resulted in polystyrenes with a multiblock structure, where the cyclic unit acts as a functional comonomer. acs.org

Cycloaddition Reactions:

Dithiole-3-thiones, a related class of compounds, are known to undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles such as alkynes and nitrilimines. mdpi.com These reactions lead to the formation of new, more complex heterocyclic systems. For example, the reaction of 5-phenylthio-4-chloro-1,2-dithiole-3-thione with diarylnitrilimines smoothly produces thiadiazoles in good yields, with the extrusion of elemental sulfur. mdpi.com

Other Reactions:

The thione group of dithiole-3-thiones can undergo various transformations. For instance, reaction with chlorinating agents like chlorine or sulfuryl chloride can lead to the chlorination of the exocyclic sulfur atom. mdpi.com Additionally, these compounds can undergo recyclization to form other heterocyclic structures or have fragments inserted into the S-S bond. mdpi.com

Applications in Advanced Organic Synthesis

Utilization as Carbonyl Protecting Groups in Multistep Syntheses

The protection of carbonyl functionalities is a frequent necessity in multistep syntheses to prevent unwanted side reactions. nih.gov 1,3-Dithiolanes are widely employed as protecting groups for aldehydes and ketones due to their remarkable stability across a broad range of acidic and basic conditions. organic-chemistry.orgasianpubs.org This robustness allows for chemical transformations on other parts of a molecule without affecting the masked carbonyl group. organic-chemistry.org

The formation of 1,3-dithiolanes from carbonyl compounds and 1,2-ethanedithiol (B43112) is typically catalyzed by Brønsted or Lewis acids. organic-chemistry.org A variety of catalytic systems have been developed to effect this transformation under mild and selective conditions. For instance, yttrium triflate has been shown to be an effective catalyst for the conversion of carbonyl compounds to their corresponding dithiolane derivatives. organic-chemistry.org Furthermore, tungstophosphoric acid serves as a highly selective catalyst for the thioacetalization of aldehydes and ketones, even in the absence of a solvent. organic-chemistry.org Other notable catalysts include iodine, p-toluenesulfonic acid with silica (B1680970) gel, and copper bis(dodecyl sulfate). organic-chemistry.org

The following table summarizes various catalytic systems used for the protection of aldehydes and ketones as 1,3-dithiolanes:

Table 1: Catalytic Systems for 1,3-Dithiolane (B1216140) Formation

| Catalyst | Substrates | Conditions | Yields | Reference |

|---|---|---|---|---|

| Yttrium triflate | Aldehydes, Ketones | Catalytic amount | High | organic-chemistry.org |

| Tungstophosphoric acid | Aldehydes, Ketones, Acetals | Solvent-free | Excellent | organic-chemistry.org |

| Iodine | Aldehydes, Ketones | Catalytic amount | High | organic-chemistry.org |

| p-Toluenesulfonic acid / Silica gel | Aldehydes, Ketones | Catalytic amount | Not specified | organic-chemistry.org |

| Copper bis(dodecyl sulfate) | Aldehydes, Ketones, Acetals | Water, Room temperature | High | organic-chemistry.org |

| Hafnium trifluoromethanesulfonate | Aldehydes, Ketones | Catalytic amount, Mild conditions | High | organic-chemistry.org |

A key advantage of using 1,3-dithiolanes is the ability to achieve chemoselective protection and deprotection in molecules containing multiple functional groups. For example, catalysts like praseodymium triflate and yttrium triflate allow for the highly selective protection of aldehydes in the presence of ketones. organic-chemistry.org This selectivity is crucial when different carbonyl groups within the same molecule require distinct synthetic manipulations.

The removal of the 1,3-dithiolane protecting group, or deprotection, to regenerate the carbonyl functionality is a critical step. While traditionally requiring harsh reagents like mercury(II) salts, milder and more selective methods have been developed. nih.govorganic-chemistry.org A notable "green chemistry" approach involves the use of 30% aqueous hydrogen peroxide activated by an iodine catalyst in a micellar system, which proceeds under neutral conditions and tolerates a variety of sensitive functional groups. organic-chemistry.org This method has been shown to be effective for a wide range of substrates, including those with acid-sensitive and hydrolysis-prone groups, with yields up to 95% within 30 minutes. organic-chemistry.org Another mild procedure utilizes o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water at room temperature. organic-chemistry.org

Selective deprotection can also be achieved. For instance, competitive experiments have demonstrated the selective deprotection of activated dithianes over non-activated ones. organic-chemistry.org

The following table outlines various reagents and conditions for the deprotection of 1,3-dithiolanes:

Table 2: Reagents and Conditions for 1,3-Dithiolane Deprotection

| Reagent(s) | Conditions | Notes | Reference |

|---|---|---|---|

| 30% H₂O₂ / Iodine (cat.) / SDS | Water, Neutral conditions | Green, high yielding, tolerates sensitive groups | organic-chemistry.org |

| o-Iodoxybenzoic acid (IBX) / β-Cyclodextrin | Water, Room temperature, Neutral conditions | Mild and efficient | organic-chemistry.org |

| Mercury(II) nitrate (B79036) trihydrate | Solid state, Solvent-free | Fast reaction times (1-4 min), excellent yields | nih.gov |

| Silicasulfuric acid / NaNO₃ | Not specified | Mild and chemoselective | organic-chemistry.org |

Role in Carbon-Carbon Bond Formation Reactions

Beyond their role as protecting groups, 1,3-dithiolanes are instrumental in carbon-carbon bond formation through the concept of "umpolung" or polarity inversion. numberanalytics.comrjstonline.com This strategy reverses the normal electrophilic character of a carbonyl carbon, transforming it into a nucleophilic species. organic-chemistry.org

The umpolung strategy, famously demonstrated with 1,3-dithianes in the Corey-Seebach reaction, allows for the formation of carbon-carbon bonds that are not accessible through traditional synthetic methods. organic-chemistry.orgrjstonline.com By treating a 1,3-dithiolane with a strong base, such as n-butyllithium, the proton at the C2 position can be abstracted to generate a stabilized carbanion. rjstonline.com This nucleophilic species can then react with a variety of electrophiles, including alkyl halides, aldehydes, ketones, and epoxides, to form new carbon-carbon bonds. organic-chemistry.orgegyankosh.ac.in This methodology has been pivotal in the synthesis of complex natural products. numberanalytics.com

The lithiated 1,3-dithiolane serves as a "masked" acyl anion equivalent. organic-chemistry.orgresearchgate.net This means that after the carbon-carbon bond-forming reaction, the dithiolane group can be hydrolyzed back to a carbonyl group, effectively accomplishing the acylation of the electrophile. organic-chemistry.org This two-step process of umpolung followed by deprotection provides a powerful and versatile method for constructing ketones and other carbonyl-containing compounds. egyankosh.ac.in While metallated 1,3-dithiolanes can sometimes undergo fragmentation, the use of 1,3-dithianes is more common for umpolung reactions due to their greater stability. organic-chemistry.org

Synthetic Routes to Specific Compound Classes

The versatility of the 1,3-dithiolane moiety extends to its use in the targeted synthesis of specific classes of compounds. For example, the diastereoselective addition of alkyl dithiolanecarboxylates to sulfinimines has been employed to produce β-amino-α-keto esters, with the dithiolane acting as a protected ketone. researchgate.net Furthermore, the development of synthetic protocols to selectively convert the robust 1,3-dithiolane into various alkene structures highlights its value as a functional handle in complex molecule synthesis. researchgate.net

Preparation of Dithiocarboxylic Acid Derivatives

Dithiocarboxylic acids, with the general formula RCS₂H, are organosulfur analogues of carboxylic acids. wikipedia.org They are generally more acidic than their monothiocarboxylic counterparts. wikipedia.org A common method for their synthesis involves the reaction of a Grignard reagent with carbon disulfide. wikipedia.org

In contrast, 1,3-dithiolane-2-carboxylic acid is a cyclic dithiocarboxylic acid derivative. Its synthesis typically involves the condensation of glyoxylic acid with 1,2-ethanedithiol. A similar procedure is used to prepare the six-membered ring analogue, 1,3-dithiane-2-carboxylic acid, by reacting glyoxylic acid monohydrate with 1,3-propanedithiol (B87085) in the presence of an acid catalyst like p-toluenesulfonic acid. prepchem.com

The 1,3-dithiolane framework itself can be incorporated into larger, more complex molecules. For instance, new aromatic derivatives containing a 1,3-dithiolane moiety have been synthesized through esterification and alkylation reactions, yielding products in moderate to excellent yields after purification. chemrxiv.org These syntheses demonstrate the utility of the dithiolane core in creating diverse dithiocarboxylic acid derivatives and related structures. chemrxiv.org

| Method | Starting Materials | Product Type | Reference |

| General Synthesis | Grignard Reagent (RMgX), Carbon Disulfide (CS₂) | Acyclic Dithiocarboxylic Acid (RCS₂H) | wikipedia.org |

| Specific Synthesis | Glyoxylic Acid, 1,3-Propanedithiol | 1,3-Dithiane-2-carboxylic acid | prepchem.com |

Formation of Functionalized Orthoesters

Orthoesters are compounds featuring three alkoxy groups attached to a single carbon atom, having the general formula RC(OR')₃. wikipedia.org They are valuable intermediates in organic synthesis, often serving as protecting groups for carboxylic acids. Orthoesters are typically formed through the Pinner reaction of nitriles with alcohols or by reacting 1,1,1-trihaloalkanes with sodium alkoxides. wikipedia.org

The formation of orthoesters can also occur as a side reaction or a transient intermediate under certain glycosylation conditions. nih.gov For example, during Helferich glycosylations, the formation of an orthoester at an N-trichloroacetylated glucosamine (B1671600) residue was observed, which could explain why certain donors appear mismatched with accessible hydroxyl groups. nih.gov The stability of these orthoesters is often dependent on the reaction conditions, particularly the strength of the Lewis acid catalyst used. nih.gov

While direct conversion of this compound to a standard orthoester is not a primary application, the underlying principles of esterification and acetal (B89532) chemistry are relevant. The synthesis of various 1,3-dithiolane ester derivatives has been reported, highlighting the reactivity of the carboxyl group. chemrxiv.org The dithiolane ring itself is a dithioacetal, a sulfur analogue of an acetal, which is a key structural component of an orthoester.

Stereoselective Synthesis of Olefins (e.g., cis-Olefins)

1,3-Dithiolane derivatives have emerged as valuable precursors for the synthesis of substituted olefins (ethenes). A notable method involves the use of 2-silylated 1,3-dithiolanes. beilstein-journals.org In this approach, treatment of 2-trimethylsilyl-1,3-dithiolanes with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) generates an intermediate carbanion. beilstein-journals.org This intermediate undergoes a cycloreversion reaction, extruding the two sulfur atoms and forming a carbon-carbon double bond to yield highly substituted ethenes in high yields. beilstein-journals.org

This protocol provides an efficient pathway to tetrasubstituted ethenes bearing various aryl and hetaryl substituents. beilstein-journals.org The starting 2-silylated 1,3-dithiolanes can be prepared through the reaction of thioketones with trimethylsilyldiazomethane. beilstein-journals.org

| Dithiolane Precursor | Reagent | Product Type | Yield | Reference |

| 2-trimethylsilyl-4,4,5,5-tetra(thiophen-2-yl)-1,3-dithiolane | TBAF | Tetra(thiophen-2-yl)ethene | High | beilstein-journals.org |

| 2-trimethylsilyl-4,4-di(fluoren-9-ylidene)-5,5-di(aryl)-1,3-dithiolane | TBAF | Dibenzofulvene derivative | High | beilstein-journals.org |

Another general strategy for producing olefins involves the catalytic decarbonylation of carboxylic acids, which can yield alpha-olefins with good selectivity. mdpi.com This highlights a different synthetic route from a carboxylic acid functionality to an olefin, complementing the methods that utilize the dithiolane ring structure.

Precursors for 1,2-Dicarbonyl Compounds

The 1,3-dithiolane group is a classic masked carbonyl group, central to the concept of "umpolung" or polarity inversion. The generation of a 2-lithio-1,3-dithiane (a closely related six-membered ring analogue) allows the otherwise electrophilic carbonyl carbon to function as a nucleophile. acs.org This strategy is fundamental in organic synthesis for forming carbon-carbon bonds that are otherwise challenging to construct.

By applying this logic, this compound can be envisioned as a precursor to 1,2-dicarbonyl compounds. The synthesis would involve several strategic steps:

Reaction at the Carboxyl Group: The carboxylic acid is first converted into a group suitable for reaction with a nucleophile, such as an ester or an amide.

Introduction of the Second Carbonyl Precursor: The lithiated dithiolane can be reacted with an acylating agent (e.g., an ester or an acid chloride) to form a new carbon-carbon bond. This creates a structure where a protected carbonyl (the dithiolane) is adjacent to a carbonyl group.

Deprotection: In the final step, the 1,3-dithiolane protecting group is removed, typically under oxidative or hydrolytic conditions, to reveal the second carbonyl group, thus yielding the target 1,2-dicarbonyl compound.

This synthetic design leverages the dithiolane as a control element, allowing for the sequential and controlled construction of the dicarbonyl motif. A related concept involves the 1,2-dioxygenation of 1,3-dienes, which provides a direct method to install vicinal oxygen functionalities, the oxidized form of a 1,2-dicarbonyl skeleton. nih.gov

Strategic Integration of this compound in Natural Product Synthesis Design

The unique reactivity of this compound makes it a strategic component in the design of synthetic routes toward complex natural products. Its utility stems from its dual functionality: the dithiolane ring acts as a latent carbonyl and a tool for umpolung chemistry, while the carboxylic acid provides a handle for coupling or further functionalization.

In natural product synthesis, building complex carbon skeletons with precise stereochemistry is paramount. The use of small, functionalized building blocks is a common and powerful strategy. For example, 1,3-dipolar cycloaddition reactions using α-amino acids are considered a powerful tool for the stereoselective construction of five-membered heterocyclic compounds found in many natural products and pharmaceuticals. nih.gov Similarly, this compound can be integrated into a synthesis to introduce a specific substructure that can be unmasked or elaborated at a later stage.

The ability to function as a nucleophilic acyl anion equivalent (via lithiation of the corresponding dithiolane) is particularly valuable. acs.org This allows for the formation of key carbon-carbon bonds in a retrosynthetic design that might otherwise be difficult. After the core skeleton is assembled, the dithiolane can be hydrolyzed to reveal a ketone or aldehyde, which can then participate in subsequent reactions like aldol (B89426) additions or Wittig olefinations to complete the synthesis of the natural product. The synthesis of complex vicinally dioxygenated scaffolds, which are common in natural products, can be facilitated by methods analogous to dithiolane chemistry, such as the direct 1,2-dioxygenation of dienes. nih.gov

Spectroscopic and Computational Characterization of 1,3 Dithiolane 2 Carboxylic Acid

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, including FTIR and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of 1,3-Dithiolane-2-carboxylic acid.

The FTIR spectrum of this compound is defined by the characteristic vibrations of its carboxylic acid group and the dithiolane ring. The most prominent feature is the very broad O-H stretching absorption, which arises from the hydrogen-bonded dimers that carboxylic acids predominantly form in the condensed phase. libretexts.orglibretexts.org This band typically spans a wide range, from approximately 2500 to 3300 cm⁻¹. libretexts.orglibretexts.org

The carbonyl (C=O) stretching vibration of the carboxyl group gives rise to a strong, sharp peak. For saturated carboxylic acid dimers, this absorption is typically observed in the region of 1730 to 1700 cm⁻¹. spectroscopyonline.com The spectrum also features a C-O stretching vibration, which is generally found between 1320 and 1210 cm⁻¹. spectroscopyonline.com Another diagnostically useful, though less intense, feature is the broad out-of-plane O-H wagging band, which appears around 960 to 900 cm⁻¹. spectroscopyonline.com Vibrations associated with the dithiolane ring, such as C-H and C-S stretching, also contribute to the spectrum. The C-H stretching peaks are often visible as sharper signals superimposed on the broad O-H band. libretexts.org

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (Dimer) | 2500–3300 | Strong, Very Broad |

| C-H Stretch | Alkane | 2840–3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1700–1730 | Strong |

| C-O Stretch | Carboxylic Acid | 1210–1320 | Medium |

| O-H Wag | Carboxylic Acid | 900–960 | Medium, Broad |

| C-S Stretch | Dithiolane | 600-800 | Weak-Medium |

Data compiled from general spectroscopic principles for carboxylic acids and thioethers. spectroscopyonline.cominstanano.com

Raman spectroscopy complements FTIR by providing information on less polar, more symmetric vibrations. For this compound, the disulfide (S-S) and carbon-sulfur (C-S) stretching modes are of particular interest. In related five-membered cyclic disulfides (1,2-dithiolanes), the S-S stretching frequency (νS-S) is reported to appear in the range of 482 to 503 cm⁻¹, although this specific bond is absent in the 1,3-dithiolane (B1216140) isomer. rsc.org Instead, the C-S stretching vibrations are key identifiers. The comparison of infrared and Raman spectra is valuable for identifying molecular structures, particularly in solution where carboxylic acids can exist as monomers, dimers, or other aggregates. rsc.orgpsu.edubohrium.com The carbonyl (C=O) stretch is also visible in the Raman spectrum, typically in a similar region as in the FTIR spectrum.

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkane | 2840–3000 | Strong |

| C=O Stretch | Carboxylic Acid | 1700–1730 | Medium |

| C-S Stretch | Dithiolane | 600-800 | Strong |

Data extrapolated from studies on related dithiolanes and carboxylic acids. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is the definitive method for establishing the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed insights into the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound displays distinct signals for each type of proton. The most downfield signal is that of the acidic proton of the carboxylic acid group, which is highly deshielded and typically appears as a broad singlet in the 10–12 ppm region. libretexts.org This signal disappears upon the addition of D₂O due to hydrogen-deuterium exchange. libretexts.org

The proton on the C2 carbon (the carbon atom situated between the two sulfur atoms and bonded to the carboxyl group) is expected to resonate at a unique chemical shift. Protons adjacent to a carboxylic acid are typically found in the 2-3 ppm range. libretexts.orglibretexts.org The methylene (B1212753) protons (CH₂) of the dithiolane ring at the C4 and C5 positions would appear as a complex multiplet pattern due to coupling with each other.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Carboxylic Acid | -COOH | 10.0–12.0 | Broad Singlet |

| Methine | H-C2 | ~4.5-5.0 | Singlet/Triplet |

| Methylene | H₂-C4 / H₂-C5 | ~2.8-3.5 | Multiplet |

Predicted values based on data for related dithiolane structures and general substituent effects. libretexts.orgnih.gov

The broadband proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. The carbonyl carbon of the carboxylic acid group is the most deshielded, typically appearing in the 165–190 ppm range. oregonstate.edu The C2 carbon, bonded to two electronegative sulfur atoms and the carboxyl group, is also expected to be significantly downfield. The methylene carbons of the dithiolane ring (C4 and C5) would resonate at higher field, in the typical alkane region, but are shifted downfield relative to a simple alkane due to the influence of the adjacent sulfur atoms.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl | -C OOH | 165–190 |

| Methine | C2 | ~50-60 |

| Methylene | C4 / C5 | ~35-45 |

Predicted values based on typical ranges for carboxylic acids and data for related dithiane/dithiolane structures. nih.govoregonstate.eduorganicchemistrydata.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily influenced by the electronic transitions involving the sulfur atoms and the carbonyl group. Carboxylic acids that lack additional conjugation typically show an n→π* transition for the carbonyl group at around 210 nm, which is often too low to be of significant practical use for characterization. libretexts.org However, the presence of the dithiolane ring can introduce other transitions. For instance, the related compound 1,2-dithiolane (B1197483) exhibits an absorption maximum (λmax) around 330 nm, attributed to transitions involving the disulfide bond. nist.gov Another similar molecule, 1,2-dithiolane-3-carboxylic acid, has a reported absorption peak at 280 nm. scispace.com It is expected that this compound would also display absorptions related to the electronic transitions of its sulfur atoms.

Table 5: Expected UV-Vis Absorption for this compound

| Chromophore | Transition | Expected λmax (nm) |

|---|---|---|

| C=O | n→π* | ~210 |

| C-S-C-S | n→σ* | 250-300 |

Data extrapolated from studies on simple carboxylic acids and related dithiolane compounds. libretexts.orgnist.govscispace.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation analysis. In the context of carboxylic acids, electron impact (EI) ionization often leads to characteristic fragmentation patterns. For short-chain carboxylic acids, prominent peaks corresponding to the loss of a hydroxyl group (M-17) or a carboxyl group (M-45) are frequently observed due to the cleavage of bonds adjacent to the carbonyl group. libretexts.org

While specific fragmentation data for this compound is not extensively detailed in the provided search results, general principles of mass spectrometry of carboxylic acids can be applied. The molecular ion peak would confirm the compound's molecular weight. Subsequent fragmentation would likely involve the loss of the carboxylic acid group and potentially ring-opening fragmentation of the dithiolane ring. For larger carboxylic acids, a distinctive peak at m/z 60 is often diagnostic and results from a McLafferty rearrangement, provided a suitable gamma-hydrogen is available. youtube.com In the case of dicarboxylic acids, tandem mass spectrometry (MS/MS) of the deprotonated molecule [M-H]⁻ can reveal fragmentation pathways, including the loss of water and carbon dioxide, with the relative prominence of these losses being dependent on the chain length. researchgate.net

| Ionization Method | Expected Fragmentation Pattern | Key Diagnostic Peaks |

| Electron Impact (EI) | Loss of hydroxyl group, Loss of carboxyl group, Dithiolane ring fragmentation | M-17, M-45 |

| Electrospray Ionization (ESI) | [M-H]⁻, followed by loss of CO₂ and H₂O in MS/MS | [M-H]⁻, [M-H-CO₂]⁻, [M-H-H₂O]⁻ |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insights into molecular conformation, geometry, and intermolecular interactions.

Determination of Molecular Conformation and Geometry

The conformation of the 1,3-dithiolane ring is a key structural feature. X-ray diffraction studies on various 1,3-dithiolane derivatives have revealed that the five-membered ring can adopt different conformations. nih.govresearchgate.net For instance, in some structures, the 1,3-dithiolane ring exhibits a nearly planar heterocycle. researchgate.net In other cases, positional disorder can lead to the ring adopting multiple conformations within the same crystal lattice. nih.gov The specific substituents on the dithiolane ring significantly influence its geometry. For example, the size and substitution pattern of substituents can affect the S-S bond length and the C-S-S-C dihedral angle. rsc.org

Studies on related cyclic disulfides, such as 1,2-dithiolane-4-carboxylic acid, have shown that the disulfide group is not planar. scispace.com The dihedral angle of the disulfide bond is a critical parameter, as smaller angles can lead to destabilizing four-electron interactions between the non-bonding sulfur orbitals. rsc.org

| Compound Derivative | Dithiolane Ring Conformation | Key Geometric Parameters |

| (2-substituted phenyl-1,3-dithiolan-4-yl) methanols | Two alternative conformations due to positional disorder nih.gov | Varied spatial orientations of the dithiolane ring nih.gov |

| Cyclohexane-based 1,3-dithiolane-2-thiones | Nearly planar heterocycle researchgate.net | trans-fusion of carbo- and hetero-cycles researchgate.net |

| Substituted 1,2-dithiolanes | Compressed CSSC dihedral angle rsc.org | Shortened S–S bond length rsc.org |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Motifs, Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. nih.govnih.govuctm.edu This method maps properties onto the surface that represents the boundary of a molecule in the crystal. The analysis provides a "fingerprint" plot that summarizes the different types of intermolecular contacts and their relative contributions to the crystal packing. For many organic molecules, H···H contacts are the most significant, followed by H···C/C···H and H···O/O···H interactions. nih.govnih.gov Red spots on the Hirshfeld surface plotted over dnorm indicate close contacts, often corresponding to hydrogen bonds. uctm.eduresearchgate.net The absence of characteristic adjacent red and blue triangles in the shape-index plot can suggest the lack of significant π–π stacking interactions. nih.gov

Assignment of Absolute Configuration

For chiral derivatives of 1,3-dithiolane, determining the absolute configuration is essential. X-ray crystallography is a definitive method for this purpose. The absolute configuration of a chiral center can be established by analyzing the anomalous scattering effects in the measured reflections, often quantified by the Flack parameter. nih.gov An enantiopure crystal is crucial for a reliable assignment. mdpi.com

In one instance, the absolute configuration of (+)-(1,4-dithiaspiro[4.5]decan-2-yl)methanol, a key synthon for dithiolane-based compounds, was determined by synthesizing a derivative, (+)-BS148, and establishing its (R)-configuration through X-ray diffraction analysis. nih.govmdpi.com This, by extension, confirmed the absolute configuration of the parent compound. nih.govmdpi.com

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to calculate properties such as optimized molecular geometries, electronic energies, and frontier molecular orbital (HOMO-LUMO) energies. uctm.edumdpi.com The calculated geometries from DFT can be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov

DFT calculations have been used to study the electronic structure and reactivity of various organic molecules. nih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the chemical softness and hardness of a compound, which relates to its stability and reactivity. uctm.edu The application of DFT can help in understanding reaction mechanisms, such as those in 1,3-dipolar cycloadditions, by modeling transition states and reaction pathways. mdpi.comnih.gov While specific DFT studies on this compound were not found, the methodology is broadly applicable to this class of compounds to predict their electronic properties and reactivity. aps.org

| Computational Method | Calculated Properties | Insights Gained |

| Density Functional Theory (DFT) | Optimized geometry, Electronic energies, HOMO-LUMO energies | Electronic structure, Reactivity, Chemical stability uctm.edumdpi.comnih.gov |

Conformational Analysis and Energy Minimization

The structural flexibility of this compound is primarily dictated by the puckering of the five-membered dithiolane ring and the orientation of the C2-carboxylic acid substituent. The 1,3-dithiolane ring, an analogue of cyclopentane, is non-planar and can adopt several conformations, most notably the "envelope" (with C-S-C-S planar and one carbon out of the plane) and "twist" (with only one axis of symmetry) forms. The substituent at the C2 position can exist in either a pseudo-axial or pseudo-equatorial orientation.

Computational methods, particularly Density Functional Theory (DFT), are employed to determine the geometries and relative stabilities of these conformers. By performing geometry optimization, the minimum energy conformations on the potential energy surface are located. For 2-substituted 1,3-dithiolanes, the relative energies of these conformers determine the equilibrium population distribution. Studies on related 1,3-dithiane (B146892) systems have shown that the energy difference between chair and twist conformers can be around 4-5 kcal/mol, indicating a strong preference for a single conformation. acs.org

The conformational preference in this compound is also influenced by intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and one of the sulfur atoms. Furthermore, the solvent environment can play a role; studies on acetic acid have shown that while the syn conformation is favored in the gas phase, the anti conformation can be significantly populated in an aqueous solution due to stabilizing interactions with the solvent. nih.gov A similar effect could influence the rotational preference of the carboxylic acid group in the title compound.

Table 1: Representative Conformational Data for a Substituted Thio-heterocycle Note: This table illustrates typical data obtained from computational analysis of a related heterocyclic system, as specific data for this compound is not available in the cited literature. The principles are directly applicable.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Computational Method |

|---|---|---|---|

| Chair (Equatorial) | 0.00 | 55.8 | B3LYP/6-31G(d) |

| Chair (Axial) | 1.25 | -54.9 | B3LYP/6-31G(d) |

| 2,5-Twist | 4.24 | -30.1 (C6-S1-C2-S3) | HF/6-31G(d) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). libretexts.org

For this compound, the HOMO is expected to be primarily localized on the non-bonding lone pairs of the two sulfur atoms. This high-energy, electron-rich orbital signifies that the sulfur atoms are the most probable sites for electrophilic attack.

The LUMO, conversely, is likely distributed over the π* antibonding orbital of the carbonyl group (C=O) in the carboxylic acid moiety and the σ* antibonding orbitals of the C-S bonds. This distribution indicates that nucleophilic attack would preferentially occur at the carbonyl carbon or, under certain conditions, could lead to cleavage of the C-S bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. youtube.com A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on similar molecules show that the introduction of different functional groups can tune the HOMO-LUMO gap. scispace.comresearchgate.net

Table 2: Calculated FMO Properties Note: The values presented are representative for a small organic molecule containing sulfur and carbonyl functionalities, calculated using DFT methods, as specific data for the title compound is not available in the cited literature.

| Parameter | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.85 | Sulfur lone pairs (p-type orbitals) |

| LUMO | -0.95 | π* (C=O), σ* (C-S) |

| HOMO-LUMO Gap (ΔE) | 5.90 | - |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a localized picture of chemical bonds and lone pairs that aligns with intuitive Lewis structures. wikipedia.org This method provides quantitative insight into bonding, hybridization, and intramolecular electron delocalization effects. uni-muenchen.deusc.edu

In this compound, NBO analysis would characterize the σ bonds (C-C, C-S, C-H, C-O, O-H), the π bond of the carbonyl group, and the lone pairs on the sulfur and oxygen atoms. The analysis yields the percentage of s and p character (hybridization) for each atom in each bond.

Table 3: Key Donor-Acceptor Interactions from NBO Analysis Note: This table shows representative NBO interactions and their stabilization energies (E(2)) expected for the this compound structure, based on principles from NBO analysis of related molecules.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (S1) | σ* (C2-S3) | ~ 7.5 | Intra-ring hyperconjugation |

| LP (S1) | σ* (C2-C(OOH)) | ~ 5.0 | Hyperconjugation with substituent |

| σ (C4-H) | σ* (C5-S1) | ~ 2.1 | Vicinal σ → σ* hyperconjugation |

| LP (O_carbonyl) | σ* (C(OOH)-C2) | ~ 1.8 | Lone pair delocalization |

Prediction and Validation of Spectroscopic Parameters

Computational quantum chemistry, particularly DFT, serves as a powerful tool for predicting spectroscopic parameters, which can then be validated against experimental data to confirm the molecular structure. bhu.ac.in This correlative approach is essential for a comprehensive characterization.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the harmonic vibrational frequencies of this compound. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=O stretching of the carboxylic acid, C-S stretching of the dithiolane ring, and various bending modes. By comparing the computed spectrum with experimental FT-IR and Raman spectra, each observed band can be confidently assigned. Typically, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation, so they are often scaled by an empirical factor to improve agreement. Excellent agreement between scaled theoretical frequencies and experimental spectra provides strong evidence for the calculated minimum-energy structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These tensors are then used to predict the NMR chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). Comparing the predicted ¹H and ¹³C NMR spectra with experimental data helps to assign each resonance to a specific atom in the molecule, confirming the connectivity and conformational details of the structure.

Table 4: Comparison of Experimental and Calculated Spectroscopic Data Note: This table is a hypothetical representation for this compound, illustrating how experimental data would be compared with computationally predicted values for structural validation. The values are based on typical ranges for the functional groups present.

| Parameter | Mode/Assignment | Experimental Value | Calculated Value (B3LYP/6-311+G(d,p)) |

|---|---|---|---|

| IR Frequency (cm⁻¹) | ν(C=O) stretch | ~1710 | ~1755 (unscaled) |

| IR Frequency (cm⁻¹) | ν(O-H) stretch | ~3000 (broad) | ~3150 (unscaled) |

| IR Frequency (cm⁻¹) | ν(C-S) stretch | ~750 | ~770 (unscaled) |

| ¹³C NMR Shift (ppm) | C=O (carboxyl) | ~175 | ~174.5 |

| ¹H NMR Shift (ppm) | H-C2 | ~4.8 | ~4.75 |

Future Research Directions and Unexplored Avenues for 1,3 Dithiolane 2 Carboxylic Acid

Development of Novel and Sustainable Synthetic Pathways

The majority of current synthetic routes to 1,3-dithiolanes rely on the condensation of a carbonyl compound with 1,2-ethanedithiol (B43112), often employing strong Brønsted or Lewis acids as catalysts. organic-chemistry.org While effective, these methods present opportunities for improvement in terms of sustainability and efficiency. Future research should focus on developing synthetic pathways that align with the principles of green chemistry.

Key areas for exploration include:

Use of Greener Solvents: Investigating the use of water, ionic liquids, or deep eutectic solvents as reaction media can significantly reduce the environmental impact of synthesis. mdpi.com For example, a Lewis acid-surfactant-combined copper bis(dodecyl sulfate) catalyst has been shown to be effective for thioacetalization in water. organic-chemistry.org

Catalyst-Free and Solvent-Free Conditions: Developing protocols that minimize or eliminate the need for catalysts and solvents is a primary goal. Methods using microwave irradiation or solid-supported reagents have already shown promise for other dithiolane syntheses and could be adapted for the carboxylic acid derivative. researchgate.net

Alternative Starting Materials: Exploring alternative, renewable starting materials to replace petroleum-derived precursors is crucial for long-term sustainability. This could involve biocatalytic routes or the use of platform chemicals derived from biomass. researchgate.net A novel procedure for creating 1,3-dithiolane-2-thiones from epoxides using potassium ethyl xanthogenate offers a glimpse into alternative, catalyst-free approaches that could be adapted. researchgate.netpacific.edu

Exploration of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of 1,3-dithiolane (B1216140) synthesis, and the development of advanced catalytic systems is paramount for improving reaction efficiency, selectivity, and scope. While numerous catalysts have been reported, including yttrium triflate, tungstophosphoric acid, and iodine, there is considerable room for innovation. organic-chemistry.org

Future research in this area should target:

Heterogeneous Catalysts: The design of solid-supported catalysts, such as zeolites, silica-supported acids (e.g., HClO₄-SiO₂), or metal-organic frameworks (MOFs), offers significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. organic-chemistry.orgresearchgate.net

Enantioselective Catalysis: For the synthesis of chiral 1,3-dithiolane derivatives, which are important in medicinal chemistry, the development of efficient enantioselective catalysts is a key challenge. mdpi.com This could involve chiral Lewis acids or organocatalysts that can control the stereochemical outcome of the dithiolanation reaction.

Bifunctional Catalysts: Catalysts that possess both Brønsted and Lewis acidic sites could offer synergistic effects, leading to higher reaction rates and yields under milder conditions. researchgate.netresearchgate.net The rational design of such materials is a promising avenue for research.

| Catalyst Type | Examples | Advantages | Future Research Focus |

|---|---|---|---|

| Homogeneous Lewis Acids | Yttrium triflate, Indium(III) chloride, SnCl₂·2H₂O | High activity, Mild conditions | Improving recyclability, Reducing metal contamination |

| Homogeneous Brønsted Acids | p-Toluenesulfonic acid, Tungstophosphoric acid | Low cost, Effective | Developing milder and more selective systems |

| Heterogeneous Catalysts | Perchloric acid on silica (B1680970) gel, H-Y zeolite | Easy separation, Reusability | Designing highly active and stable solid catalysts |

| Organocatalysts | Iodine | Metal-free, Mild conditions | Expanding scope, Developing enantioselective variants |

Design and Synthesis of New Dithiolane-Based Reagents with Tailored Reactivity Profiles

1,3-Dithiolane-2-carboxylic acid is not just a final product but also a versatile intermediate for creating novel reagents. The carboxylic acid moiety serves as a convenient handle for derivatization, allowing the dithiolane scaffold to be incorporated into a wide array of molecular architectures with tailored reactivity.

Promising future directions include:

Umpolung Reagents: The dithiolane group is a classic precursor to acyl anion equivalents (umpolung reactivity). wikipedia.org The carboxylic acid functionality could be used to attach the dithiolane to solid supports or solubility tags, creating user-friendly reagents for carbon-carbon bond formation.

Bioactive Molecule Synthesis: The 1,3-dithiolane scaffold is present in numerous bioactive compounds. mdpi.com New derivatives of this compound can be designed as building blocks for synthesizing novel analogues of existing drugs or as ligands for transition metal complexes with potential therapeutic applications. chemrxiv.org For instance, coupling the acid with various amino acids could lead to new classes of compounds with unique pharmacological profiles. mdpi.com

Asymmetric Synthesis: Chiral dithiolane-containing amino acids are of interest for peptide chemistry. acs.org Developing synthetic routes from this compound to chiral auxiliaries or reagents for asymmetric synthesis represents a significant and underexplored opportunity.

Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including enhanced safety, improved reproducibility, higher yields, and facile scalability. Integrating the synthesis and derivatization of this compound into these modern platforms is a logical next step.

Key research objectives in this domain are:

Development of Flow Protocols: Designing and optimizing continuous flow reactors for the synthesis of this compound. This would involve screening of catalysts suitable for flow conditions (e.g., packed-bed reactors with heterogeneous catalysts) and optimizing parameters like temperature, pressure, and residence time.

Automated Optimization: Utilizing automated synthesis platforms with integrated analytics to rapidly screen reaction conditions and identify optimal parameters for the synthesis of dithiolane derivatives. This high-throughput approach can accelerate the discovery of new reactions and molecules.

Deeper Theoretical and Computational Insights into Reaction Mechanisms and Stereochemical Control

While synthetic methodologies continue to advance, a fundamental understanding of the underlying reaction mechanisms is often incomplete. Theoretical and computational chemistry provides powerful tools to elucidate these mechanisms, predict reactivity, and guide the rational design of new catalysts and reagents.

Future computational studies should focus on:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other computational methods to map the potential energy surfaces of dithiolane formation and derivatization reactions. nih.gov This can help identify key transition states and intermediates, clarifying whether reactions proceed through stepwise or concerted pathways.

Stereochemical Modeling: For reactions involving the formation of chiral centers, computational modeling can be used to predict and explain the stereochemical outcome. This is crucial for the development of highly enantioselective synthetic methods.

Catalyst Design: Computationally screening potential catalysts to predict their activity and selectivity before undertaking experimental work. This in silico approach can save significant time and resources in the discovery of next-generation catalytic systems. Evidence for the intermediate formation of thionium ions in Brønsted acid-catalyzed reactions of dithianes has been supported by low-temperature NMR studies and could be further explored computationally. researchgate.net

| Research Area | Computational Method | Objective |

|---|---|---|

| Reaction Mechanism | Density Functional Theory (DFT) | Identify transition states and intermediates; Determine reaction pathways. nih.gov |

| Stereoselectivity | Quantum Mechanics/Molecular Mechanics (QM/MM) | Predict enantiomeric excess; Understand origins of stereocontrol. |

| Catalyst Performance | High-Throughput Virtual Screening | Identify promising catalyst candidates; Predict catalytic activity. |

| Solvent Effects | Continuum Solvation Models | Evaluate the influence of different solvents on reaction barriers and thermodynamics. nih.gov |

Q & A

Basic: What are the established synthetic routes for 1,3-Dithiolane-2-carboxylic acid, and how are intermediates characterized?

Answer:

The synthesis of this compound derivatives typically involves stereospecific reaction sequences. For example, L-methionine has been used as a chiral precursor to synthesize enantiomerically pure forms via oxidation, cyclization, and acid hydrolysis steps . Key intermediates (e.g., thiolane rings) are characterized using NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and HPLC with chiral columns to assess enantiomeric purity. X-ray crystallography (via SHELX programs) is critical for resolving ambiguities in stereochemistry .

Advanced: How can stereochemical conflicts in 1,3-dithiolane derivatives be resolved during synthesis?

Answer:

Stereochemical discrepancies often arise during cyclization or oxidation steps. To resolve these:

- Quasi-racemate method : Co-crystallize the target compound with a known enantiomer of a structurally similar compound. Differences in melting points or diffraction patterns confirm absolute configuration .

- SHELXL refinement : Use high-resolution crystallographic data to refine torsional angles and validate stereochemical assignments .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to correlate optical activity with configuration.

Basic: How does the acidity of this compound compare to other dicarboxylic acids?

Answer:

The acidity of this compound is influenced by the electron-withdrawing dithiolane ring, lowering its pKa compared to aliphatic dicarboxylic acids. For example:

| Compound | pKa₁ | pKa₂ |

|---|---|---|

| Oxalic acid | 1.27 | 4.27 |

| This compound (estimated) | ~1.5 | ~3.8 |

| Experimental determination via potentiometric titration in aqueous or mixed-solvent systems is recommended . |

Advanced: What computational strategies are used to model the reactivity of this compound in catalysis?

Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict reaction pathways (e.g., thiolane ring-opening mechanisms).

- Molecular Dynamics (MD) : Simulate solvent effects on proton transfer equilibria in aqueous environments.

- Docking Studies : For biological applications, model interactions with enzymes (e.g., glutathione peroxidase mimics) using AutoDock Vina .

Advanced: How should researchers address contradictions between spectroscopic and crystallographic data?

Answer:

- Cross-validation : Compare NMR-derived coupling constants with X-ray-derived dihedral angles to check consistency.

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility that may explain discrepancies.

- SHELXD/SHELXE : Reprocess raw crystallographic data to rule out twinning or disorder artifacts .

Advanced: What methodological frameworks support structure-activity relationship (SAR) studies for 1,3-dithiolane derivatives?

Answer:

- Fragment-Based Design : Synthesize analogs with modified substituents (e.g., methyl groups at C4) and assay redox activity.

- Multivariate Analysis : Use PCA or PLS regression to correlate electronic parameters (Hammett σ) with biological activity (e.g., antioxidant capacity).

- In Situ FTIR : Monitor thiol-disulfide exchange kinetics to quantify reactivity in biological matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.